Fenilbutirato de sodio

Descripción general

Descripción

El fenilbutirato de sodio es una sal sódica de un ácido graso aromático, específicamente el ácido 4-fenilbutírico. Se utiliza comúnmente para tratar los trastornos del ciclo de la urea, que son afecciones genéticas que provocan la acumulación de residuos de nitrógeno en la sangre como el amoníaco . El this compound también es conocido por su papel como inhibidor de la desacetilasa de histonas y chaperona química, lo que lo convierte en objeto de investigación en varios campos médicos y científicos .

Aplicaciones Científicas De Investigación

El fenilbutirato de sodio tiene una amplia gama de aplicaciones en la investigación científica :

Química: Utilizado como reactivo en la síntesis orgánica y como chaperona química.

Biología: Se estudia su papel en el plegamiento de proteínas y como inhibidor de la desacetilasa de histonas.

Medicina: Utilizado para tratar trastornos del ciclo de la urea, esclerosis lateral amiotrófica (ELA) e investigado por su potencial en la terapia del cáncer y la fibrosis quística.

Industria: Employed in the production of pharmaceuticals and as a stabilizer in various formulations.

Mecanismo De Acción

El fenilbutirato de sodio ejerce sus efectos a través de múltiples mecanismos :

Inhibición de la desacetilasa de histonas: Inhibe las desacetilasas de histonas, lo que lleva a cambios en la expresión génica.

Chaperona química: Ayuda a las proteínas a mantener su conformación normal, previniendo la agregación y la muerte celular.

Vía metabólica: Se metaboliza a fenilacetato, que se conjuga con glutamina para formar fenilacetilglutamina, lo que facilita la excreción del exceso de nitrógeno.

Análisis Bioquímico

Biochemical Properties

Sodium phenylbutyrate is rapidly metabolized to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and proteins, and the nature of these interactions is primarily metabolic, facilitating the excretion of excess nitrogen .

Cellular Effects

Sodium phenylbutyrate has shown efficacy in several animal studies . It has been reported to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It also inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination .

Molecular Mechanism

Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The half-life of Sodium phenylbutyrate is 0.8 hours, and for its metabolite phenylacetate, it is between 1.15-1.29 hours . It is excreted in urine (80-100%) as phenylacetylglutamine . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are yet to be fully characterized.

Dosage Effects in Animal Models

Sodium phenylbutyrate has shown efficacy in several animal studies . Potential side effects may limit its use for certain conditions . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

Sodium phenylbutyrate is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and cofactors .

Transport and Distribution

Sodium phenylbutyrate is taken orally or by nasogastric intubation as a tablet or powder

Subcellular Localization

The subcellular localization of Sodium phenylbutyrate and any effects on its activity or function are yet to be fully characterized. It has been reported to be a weak HDAC class I inhibitor and a small molecular chaperone .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de fenilbutirato de sodio generalmente implica la purificación del ácido 4-fenilbutírico seguida de su reacción con un reactivo de sodio. El proceso se puede resumir de la siguiente manera :

Purificación del ácido 4-fenilbutírico: El ácido fenilbutírico de grado industrial se hace reaccionar en disolventes alcohólicos bajo la catálisis de un catalizador alcalino o ácido. Este paso implica la hidrólisis para obtener ácido fenilbutírico purificado.

Preparación de this compound: El ácido fenilbutírico purificado se hace reaccionar luego con un reactivo de sodio, como hidróxido de sodio, para formar this compound. La reacción se lleva a cabo típicamente en agua o un disolvente orgánico.

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue pasos similares pero a mayor escala. El uso de alcoholes como metanol o etanol como disolventes hace que el proceso sea más respetuoso con el medio ambiente. El producto final se obtiene con alta pureza, a menudo superior al 99,5% .

Análisis De Reacciones Químicas

Tipos de reacciones

El fenilbutirato de sodio experimenta diversas reacciones químicas, incluidas:

Oxidación: Puede oxidarse para formar ácido fenilacético.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a ácido 4-fenilbutírico.

Sustitución: Puede participar en reacciones de sustitución donde el ion sodio es reemplazado por otros cationes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones con otras sales o ácidos pueden facilitar la sustitución.

Productos principales

Ácido fenilacético: Formado por oxidación.

Ácido 4-fenilbutírico: Formado por reducción.

Diversas sales: Formadas por reacciones de sustitución.

Comparación Con Compuestos Similares

El fenilbutirato de sodio es único en comparación con otros compuestos similares debido a su doble función como inhibidor de la desacetilasa de histonas y chaperona química . Los compuestos similares incluyen:

Ácido fenilacético: Un metabolito del this compound con propiedades similares.

Ácido butírico: Otro ácido graso con actividad inhibitoria de la desacetilasa de histonas.

Ácido valproico: Un compuesto con aplicaciones terapéuticas similares pero diferente estructura química.

Conclusión

El this compound es un compuesto versátil con aplicaciones significativas en medicina, química y biología. Sus propiedades únicas y mecanismos de acción lo convierten en una herramienta valiosa en la investigación científica y las intervenciones terapéuticas.

Propiedades

Número CAS |

1716-12-7 |

|---|---|

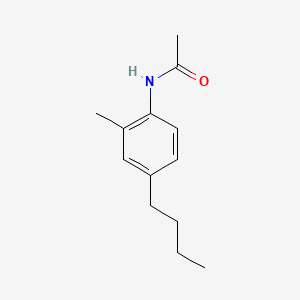

Fórmula molecular |

C10H12NaO2 |

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

sodium;4-phenylbutanoate |

InChI |

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12); |

Clave InChI |

SMWRDNDNSFPORN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)CCCC(=O)O.[Na] |

Apariencia |

Solid powder |

| 1716-12-7 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

1821-12-1 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sodium phenylbutyrate?

A1: Sodium phenylbutyrate (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]

Q2: What are some of the downstream effects of NaPB's HDAC inhibition?

A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:

- Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]

- Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []

- Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]

- Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]

Q3: Does NaPB interact with other cellular targets besides HDACs?

A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:

- Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]

- Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []

- Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []

Q4: What is the molecular formula and weight of Sodium phenylbutyrate?

A4: The molecular formula for Sodium phenylbutyrate is C10H11O2Na, and its molecular weight is 186.18 g/mol. []

Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of Sodium phenylbutyrate?

A5: Yes, several strategies have been explored to enhance Sodium phenylbutyrate's formulation, including:

- Taste-masked formulations: Sodium phenylbutyrate has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like Sodium phenylbutyrate granules have been developed. []

- Co-formulation with other drugs: In the case of the drug AMX0035, Sodium phenylbutyrate is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]

Q6: What is the primary route of administration for Sodium phenylbutyrate?

A9: Sodium phenylbutyrate is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]

Q7: What are the primary metabolic pathways of Sodium phenylbutyrate?

A10: Upon ingestion, Sodium phenylbutyrate is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]

Q8: Are there age-related differences in the pharmacokinetics of Sodium phenylbutyrate?

A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []

Q9: What types of in vitro studies have been conducted with Sodium phenylbutyrate?

A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:

- MTT assays: To assess cell viability and proliferation. [, , , , , , ]

- Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]

- Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]

Q10: What are some of the key findings from in vitro studies on the anticancer effects of Sodium phenylbutyrate?

A10: In vitro studies have demonstrated that NaPB can:

- Inhibit the proliferation of various cancer cell lines. [, , , , , , ]

- Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]

- Trigger apoptosis in cancer cells. [, , ]

- Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]

Q11: What animal models have been used to study the effects of Sodium phenylbutyrate?

A11: Sodium phenylbutyrate's therapeutic potential has been explored in various animal models, including:

- Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []

- Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]

Q12: What are some of the key findings from in vivo studies on the therapeutic effects of Sodium phenylbutyrate?

A12: Animal studies have shown that NaPB can:

- Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []

- Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []

- Lower plasma ammonia levels in models of urea cycle disorders. [, ]

Q13: What clinical trials have been conducted with Sodium phenylbutyrate?

A13: Sodium phenylbutyrate has been investigated in clinical trials for various conditions, including:

- Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]

- Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]

- Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []

Q14: Are there known mechanisms of resistance to Sodium phenylbutyrate?

A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:

Q15: Have there been any specific drug delivery strategies explored to improve the targeting of Sodium phenylbutyrate to specific tissues or cells?

A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:

Q16: Has Sodium phenylbutyrate been investigated for its potential to induce an immune response?

A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.

Q17: What analytical methods are commonly used to characterize and quantify Sodium phenylbutyrate?

A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)